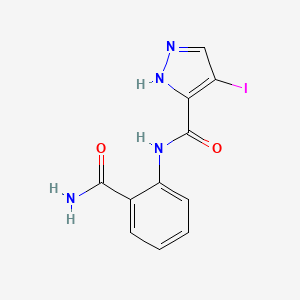
N-(2-carbamoylphenyl)-4-iodo-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-[2-(AMINOCARBONYL)PHENYL]-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an iodo group at the 4-position of the pyrazole ring, an aminocarbonyl group at the 2-position of the phenyl ring, and a carboxamide group at the 3-position of the pyrazole ring. These structural features confer unique chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of N3-[2-(AMINOCARBONYL)PHENYL]-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the iodo group: The iodo group can be introduced via iodination reactions using reagents such as iodine or N-iodosuccinimide (NIS).
Attachment of the aminocarbonyl group: This step involves the reaction of the phenyl ring with isocyanates or carbamoyl chlorides under suitable conditions.
Formation of the carboxamide group: The carboxamide group can be introduced through the reaction of the pyrazole ring with amines or ammonia in the presence of coupling agents like carbodiimides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N~3~-[2-(AMINOCARBONYL)PHENYL]-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Substitution reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodo group reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~3~-[2-(AMINOCARBONYL)PHENYL]-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N3-[2-(AMINOCARBONYL)PHENYL]-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
N~3~-[2-(AMINOCARBONYL)PHENYL]-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
N-[2-(AMINOCARBONYL)PHENYL]-2-(METHYLTHIO)BENZAMIDE: This compound has a similar aminocarbonyl group but differs in the presence of a methylthio group instead of an iodo group.
N-[2-(AMINOCARBONYL)PHENYL]-3,5-DICHLORO-2-METHOXYBENZAMIDE: This compound has a similar aminocarbonyl group but differs in the presence of dichloro and methoxy groups instead of an iodo group.
The uniqueness of N3-[2-(AMINOCARBONYL)PHENYL]-4-IODO-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific structural features, such as the iodo group and the pyrazole ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9IN4O2 |
|---|---|
Molecular Weight |
356.12 g/mol |
IUPAC Name |
N-(2-carbamoylphenyl)-4-iodo-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C11H9IN4O2/c12-7-5-14-16-9(7)11(18)15-8-4-2-1-3-6(8)10(13)17/h1-5H,(H2,13,17)(H,14,16)(H,15,18) |
InChI Key |
MOYVGDPNSCTKMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=C(C=NN2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















